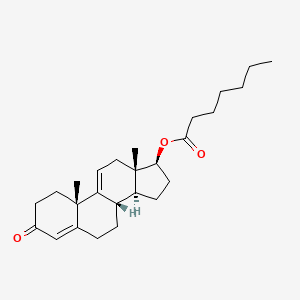

![molecular formula C10H17NO4 B1431274 cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester CAS No. 1426414-00-7](/img/structure/B1431274.png)

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester

Übersicht

Beschreibung

This compound, also known as methyl (1S,2R)-2-(((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate, is a chemical with the CAS Number: 170299-60-2 . It has a molecular weight of 215.25 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 . This indicates that the compound contains a cyclopropane ring, an amino group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid that is esterified with a methyl group.Wissenschaftliche Forschungsanwendungen

Application in Plant Physiology

Field

This application falls under the field of Plant Physiology .

Summary of the Application

ACC is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Methods of Application

Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene . However, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .

Results or Outcomes

ACC has been found to play a role in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

Application in Microbial Ecology

Field

This application falls under the field of Microbial Ecology .

Summary of the Application

The enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase represents one of the most important and studied mechanisms used by plant growth–promoting microorganisms .

Methods of Application

The ACC deaminase gene and its regulatory elements presence in completely sequenced organisms was verified by multiple searches in diverse databases .

Results or Outcomes

The data obtained show that ACC deaminase is mostly prevalent in some Bacteria, Fungi and members of Stramenopiles . The results also suggest a considerable degree of horizontal gene transfer events, including interkingdom transfer events .

Application in Organic Synthesis

Field

This application falls under the field of Organic Synthesis .

Summary of the Application

Boc-protected amines are widely used in organic synthesis . They play a pivotal role in the synthesis of multifunctional targets as amino functions often occur in this context .

Methods of Application

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Results or Outcomes

The Boc group is stable towards most nucleophiles and bases . This stability makes Boc-protected amines valuable in various organic synthesis applications .

Application in Pharmaceutical Research

Field

This application falls under the field of Pharmaceutical Research .

Summary of the Application

In the realm of pharmaceutical research, Boc-protected amines serve as a crucial starting material or intermediate in the synthesis of innovative drug candidates .

Methods of Application

The unique chemical structure and properties of Boc-protected amines allow researchers to explore new avenues for the development of targeted therapies .

Results or Outcomes

The compound’s potential to enhance pharmacological profiles and improve therapeutic outcomes makes it a valuable asset in the pursuit of groundbreaking pharmaceutical advancements .

Application in Dual Protection of Amino Functions

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Dual protection of amino functions involving Boc has been highlighted in various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Results or Outcomes

Application in Soil Microbiology

Field

This application falls under the field of Soil Microbiology .

Summary of the Application

ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .

Methods of Application

Using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases .

Results or Outcomes

This may have positive consequences on plant growth and stress tolerance .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFYTQQOAHATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([(2,6-Dichlorophenyl)sulfanyl]methyl)pyrrolidine hydrochloride](/img/structure/B1431192.png)

![Methyl 2-[(piperidin-2-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431194.png)

![Methyl 2-[(piperidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431197.png)

![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)

![2-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431200.png)

![3-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431202.png)

![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)

![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)

![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)

![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)